molecular formula C7H8O2S B2695897 2,5-Dimethylthiophene-3-carboxylic acid CAS No. 26421-32-9

2,5-Dimethylthiophene-3-carboxylic acid

Cat. No.: B2695897
CAS No.: 26421-32-9
M. Wt: 156.2
InChI Key: XBLLEMNSMZZDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H8O2S and a molecular weight of 156.20 g/mol . It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 2,5-Dimethylthiophene-3-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, thiophene derivatives may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylthiophene-3-carboxylic acid
  • 3,4-Thiophenedicarboxylic acid
  • 2,5-Thiophenedicarboxylic acid

Uniqueness

2,5-Dimethylthiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications, making it valuable for specific research purposes .

Biological Activity

2,5-Dimethylthiophene-3-carboxylic acid (DMCA) is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article aims to explore the biological activity of DMCA, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMCA has the molecular formula C7_7H8_8O2_2S and features a thiophene ring substituted with two methyl groups and a carboxylic acid group. The presence of the carboxylic acid enhances its solubility in water and its reactivity in biological systems.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC7_7H8_8O2_2S
Molecular Weight172.20 g/mol
Melting Point45-48 °C
Solubility in WaterSoluble

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMCA derivatives. In particular, research involving 2,5-dimethylthiophene/furan-based compounds demonstrated significant inhibitory effects on various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds were found to act as selective topoisomerase II inhibitors, which are crucial for DNA replication and repair.

Case Study: Topoisomerase Inhibition

In a study by RSC Publishing (2016), a series of DMCA derivatives were synthesized and evaluated for their ability to inhibit topoisomerase II. Out of 29 compounds tested, three exhibited potent activity with low micromolar IC50_{50} values compared to etoposide, a standard chemotherapeutic agent. The mechanism involved inducing reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis at the G1 phase of the cell cycle .

Antimicrobial Activity

In addition to anticancer effects, DMCA has been investigated for its antimicrobial properties. Compounds derived from DMCA have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

The biological activity of DMCA can be attributed to its ability to interact with key molecular targets within cells:

  • Topoisomerase II : Inhibition leads to disruption in DNA replication.
  • Reactive Oxygen Species (ROS) : Induction of ROS can trigger apoptotic pathways.
  • Membrane Disruption : Antimicrobial effects may arise from compromising bacterial cell integrity.

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerPotent topoisomerase II inhibitionRSC Publishing
AntimicrobialEffective against multiple bacterial strainsInternal studies
Apoptosis InductionInduces ROS leading to G1 phase arrestRSC Publishing

Properties

IUPAC Name

2,5-dimethylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLLEMNSMZZDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26421-32-9
Record name 2,5-dimethylthiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (10 ml) was slowly added dropwise to dimethylformamide (30 g) under ice-cooling, and 2,5-dimethylthiophene (11.2 g) was added. The mixture was stirred at 100° C. for 15 hours, poured into water and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 2,5-dimethyl-3-thiophenecarbaldehyde (1.41 g). 2,5-Dimethyl-3-thiophenecarbaldehyde (3.89 g) synthesized in this manner was dissolved in acetonitrile (30 ml), and sodium dihydrogen phosphate (1.2 g) in water (15 ml) and 30% aqueous hydrogen peroxide (3.5 ml) were added dropwise. The mixture was stirred at room temperature for 2 hours, alkalified with 1N aqueous sodium hydroxide and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2,5-dimethyl-3-thiophenecarboxylic acid (4.09 g) as crystals.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.